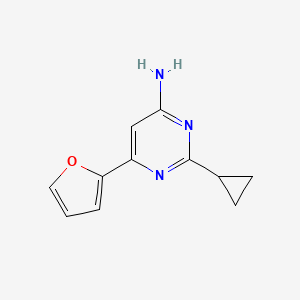![molecular formula C15H18N2OS B1464620 3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 52546-93-7](/img/structure/B1464620.png)
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The compound has a molecular formula of C15H18N2OS, an average mass of 274.381 Da, and a monoisotopic mass of 274.113983 Da . Additional physical and chemical properties, such as solubility, melting point, and boiling point, are not provided in the search results.Aplicaciones Científicas De Investigación
Supramolecular Arrangements and Crystal Structure
Researchers have studied the supramolecular arrangements and crystal structures of related diazaspiro compounds, highlighting the impact of substituents on the cyclohexane ring and their role in forming supramolecular structures. These studies contribute to understanding the crystalline properties of compounds with similar structures to "3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione" (Graus et al., 2010).
Synthetic Methods
The synthesis of diazaspiro compounds has been explored in several studies, offering methods for creating structurally complex molecules with potential applications in drug discovery and development. For example, research on the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates has been conducted, showcasing their potential as new classes of antibacterial and antifungal agents (Thanusu et al., 2011).
Biological Evaluation
The biological activities of diazaspiro compounds have been evaluated, particularly their antimicrobial properties. Novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates were synthesized and screened for their antimicrobial activities, demonstrating the utility of such compounds in addressing clinically relevant microorganisms (Thanusu et al., 2011).
ADMET Profiling and Pharmacodynamics
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamic investigations are crucial for assessing the therapeutic potential of new chemical entities. A study on a selective α7 nicotinic acetylcholine receptor agonist with a spirocyclic Δ2‐isoxazoline molecular skeleton, related to diazaspiro compounds, provided insights into the compound's favorable profile for potential therapeutic applications targeting the central nervous system (Matera et al., 2018).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-12-7-5-11(6-8-12)13-14(19)17-15(16-13)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKCGNSPZSNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1464541.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}cyclobutanamine](/img/structure/B1464544.png)




![N-[(4-bromophenyl)methyl]cyclobutanamine](/img/structure/B1464553.png)






![3-[(2-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1464560.png)